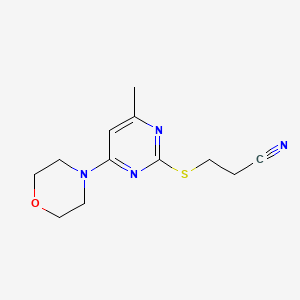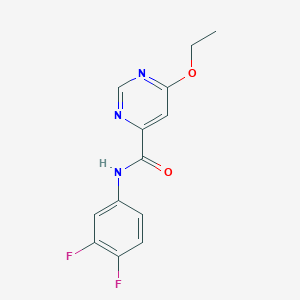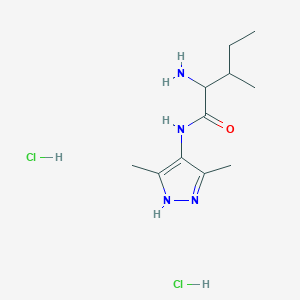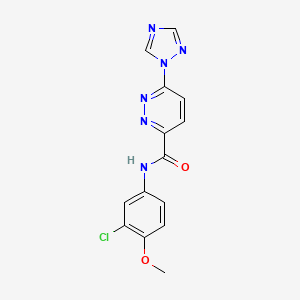
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). This compound has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In animal models, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to improve glucose tolerance, increase fatty acid oxidation, and reduce adiposity. In addition, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have anti-cancer effects by inhibiting the growth of cancer cells.
Wirkmechanismus
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme that result in increased activity. AMPK is a key regulator of cellular energy homeostasis and is activated in response to cellular stress such as low energy levels. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to improve glucose tolerance, increase fatty acid oxidation, and reduce adiposity. In addition, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have anti-cancer effects by inhibiting the growth of cancer cells. 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to increase mitochondrial biogenesis and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for AMPK activation. 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to activate AMPK without affecting other kinases. However, one limitation of using 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide. One area of interest is in the development of more potent and selective AMPK activators. Another area of interest is in the development of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide analogs with improved solubility and pharmacokinetic properties. Finally, there is interest in exploring the therapeutic potential of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in human clinical trials.
Synthesemethoden
The synthesis of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves a multi-step process starting from 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting compound is then reacted with 1-cyano-3-methylbutane to form the corresponding amide. The final step involves acetylation of the amide nitrogen using acetic anhydride. The overall yield of the synthesis is approximately 10%.
Eigenschaften
IUPAC Name |
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-6-13-14(11(5)20)10(4)18-15(13)16(21)19-12(8-17)7-9(2)3/h9,12,18H,6-7H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOZHURAFXFZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2866479.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2866480.png)

![2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2866484.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866495.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethylbutanoate](/img/structure/B2866499.png)
![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)
